PRPP Synthetase Substrate Recognition: N7 Isomer Shows Complete Lack of Phosphorylation vs. Efficient Conversion of N9-PMEA
7-[2-(Phosphonomethoxy)ethyl]adenine (compound 20) is not phosphorylated by 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase, whereas the N9 isomer 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, 4) is efficiently recognized and converted to its diphosphate form [1]. A direct comparison of substrate kinetics reveals that the N7 isomer exhibits a Ki of 1.7 × 10⁷ nM (≈17 mM) against PRPP synthetase, confirming negligible active-site affinity [2]. In contrast, PMEA functions as a natural substrate for PRPP synthetase, with the enzyme catalyzing the direct transfer of pyrophosphate from PRPP to PMEA to generate the antivirally active metabolite PMEApp [3].
| Evidence Dimension | PRPP synthetase substrate activity |
|---|---|
| Target Compound Data | No phosphorylation detected; Ki = 1.7 × 10⁷ nM (17 mM) against PRPP synthetase |
| Comparator Or Baseline | 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA): efficient substrate; converted to PMEApp diphosphate |
| Quantified Difference | N7 isomer is not a substrate; binding affinity 3–4 orders of magnitude weaker than typical substrate Km values |
| Conditions | Purified PRPP synthetase from E. coli / rat liver / human erythrocytes; pH titration assay as per BindingDB protocol |
Why This Matters
For antiviral research, the N7 isomer serves as an ideal negative control that lacks the metabolic activation characteristic of PMEA, enabling unambiguous attribution of biological effects to PRPP synthetase-dependent pathways.
- [1] Holý, A.; et al. J. Med. Chem. 2001, 44 (22), 3710–3720. View Source
- [2] BindingDB. BDBM50105931: Ki = 1.7 × 10⁷ nM against PRPP synthetase. View Source
- [3] Balzarini, J.; De Clercq, E. J. Biol. Chem. 1991, 266 (14), 8686–8689. View Source
